Conicasterol

Cytotoxicity MCF-7 Anticancer

Conicasterol is a structurally defined 4-methylene sterol from Red Sea sponges, validated as a cytotoxic reference (MCF-7 IC50 6.23 µg/mL). Its unique Δ8(14) unsaturation and 4-methylene nucleus enable SAR-driven anticancer lead optimization. Conicasterol E is the only derivative with dual FXR/PXR modulation, inducing CYP3A4/UGT1A1 while sparing SHP expression—critical for hepatocyte PXR-FXR crosstalk studies. Simple substitution with generic 4-methylene sterols is scientifically untenable. Procure the full derivative panel for comprehensive nuclear receptor SAR.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
Cat. No. B2446526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConicasterol
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18-20,23-24,26-27,30H,5,8-17H2,1-4,6-7H3/t19-,20-,23-,24+,26+,27+,28-,29+/m1/s1
InChIKeyBDIHZBORJCSTHA-TYRJJJPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Conicasterol: Structural and Functional Overview of a Marine 4-Methylene Sterol


Conicasterol is a 4-methylene sterol first isolated from Red Sea sponges Theonella conica and Theonella swinhoei, characterized by a distinctive Δ8(14) unsaturation and a 4-methylene nucleus [1]. Subsequent investigations have identified several oxygenated conicasterol derivatives, including conicasterols B–D and conicasterol E, which constitute a family of polyhydroxylated marine steroids [2]. While the parent compound conicasterol exhibits moderate cytotoxic activity, specific derivatives such as conicasterol E have been identified as dual modulators of human nuclear receptors—specifically, as a farnesoid X receptor (FXR) modulator and a pregnane X receptor (PXR) agonist—a pharmacological profile distinct from the parent sterol [3].

Why Conicasterol Cannot Be Substituted with Generic Marine Sterols: A Procurement Perspective


Simple substitution of conicasterol with other marine sterols or generic 4-methylene sterols is scientifically untenable due to critical structure–activity relationships (SAR) governing both cytotoxicity and nuclear receptor modulation. SAR studies have demonstrated that the biological activity of conicasterol derivatives is exquisitely sensitive to specific structural features: the presence of an exomethylene functionality on the side chain abolishes PXR agonistic activity, while cholestan-type side chains maintain it [1]. Furthermore, the dual FXR/PXR pharmacological profile of conicasterol E—specifically, its ability to induce bile acid detoxification genes while sparing SHP expression—is a property not shared by the structurally related theonellasterol, which acts as a selective FXR antagonist devoid of PXR activity [2]. These divergent pharmacological outcomes, arising from subtle structural variations within the same chemical class, preclude the interchangeable use of in-class analogs in experimental and industrial applications [3].

Conicasterol: Quantified Differentiation in Cytotoxicity and Nuclear Receptor Pharmacology


Conicasterol Cytotoxicity Against MCF-7 Breast Adenocarcinoma: IC50 Comparison with Doxorubicin and Marine Analogs

Conicasterol exhibits moderate cytotoxic activity against the human breast adenocarcinoma MCF-7 cell line, with an IC50 of 6.23 μg/mL, placing it within a comparable range to the reference chemotherapeutic doxorubicin (IC50 = 5.4 μg/mL) [1]. Within a panel of four structurally related marine glycerides (compounds 1–4) from Theonella mirabilis, conicasterol (compound 3) demonstrates intermediate potency, with a 2.6-fold lower IC50 than the least potent analog (16.4 μg/mL) and a 2.1-fold higher IC50 than the most potent analog (3.0 μg/mL) [2].

Cytotoxicity MCF-7 Anticancer

Conicasterol E as a Dual PXR Agonist and FXR Modulator: Pharmacological Differentiation from CDCA and 6-ECDCA

Conicasterol E functions as a dual modulator of human nuclear receptors, exhibiting PXR agonistic activity alongside FXR modulation, a profile distinct from both the natural FXR ligand CDCA and the synthetic FXR agonist 6-ECDCA, which are selective FXR agonists lacking PXR activity [1]. Conicasterol E induces PXR transactivation with an EC50 of approximately 21 μM, whereas the structurally related preconicasterol exhibits an EC50 of ~18 μM, and a semisynthetic derivative (compound 8) demonstrates an EC50 of ~18 μM [2]. Unlike CDCA and 6-ECDCA, conicasterol E induces expression of bile acid detoxification genes (e.g., CYP3A4) without concomitant induction of small heterodimer partner (SHP), thereby preserving endogenous bile acid biosynthetic pathways [3].

Nuclear Receptor PXR FXR

Comparative Cytotoxicity of Conicasterol Against MCF-7 Cells: Structure–Activity Differentiation Among Marine Sterols

Within a series of four compounds isolated from the Red Sea sponge Theonella mirabilis, conicasterol (designated compound 3) displays an IC50 of 6.23 μg/mL against MCF-7 breast adenocarcinoma cells, representing an intermediate cytotoxic profile [1]. Compound 2 (IC50 = 5.18 μg/mL) and compound 4 (IC50 = 3.0 μg/mL) exhibit greater potency, while compound 1 (IC50 = 16.4 μg/mL) is significantly less active, demonstrating a >5-fold range in potency among structurally related analogs [2].

SAR Cytotoxicity MCF-7

Structural Differentiation of Conicasterol from Theonellasterol: A Chemical Basis for Divergent Pharmacology

Conicasterol and theonellasterol, both 4-methylene sterols co-isolated from Theonella swinhoei, are distinguished by their side-chain alkylation patterns: conicasterol possesses a methyl group at C-24, whereas theonellasterol bears an ethyl group at the same position [1]. This seemingly minor structural difference translates into profound pharmacological divergence—conicasterol derivatives act as PXR agonists and FXR modulators, while theonellasterol functions as a selective FXR antagonist with no PXR activity [2]. Medicinal chemistry studies confirm that substitution of the ethyl group (as in theonellasterol) with a methyl group (as in conicasterol) fundamentally alters nuclear receptor binding and functional outcomes [3].

Marine Natural Products Structural Chemistry 4-Methylene Sterols

Conicasterol E Induces Bile Acid Detoxification Genes While Sparing SHP: Differential Gene Expression Profile Compared to CDCA

Conicasterol E uniquely modulates FXR-regulated gene expression by inducing bile acid detoxification genes (e.g., CYP3A4, UGT1A1) without concomitant induction of the small heterodimer partner (SHP), a key transcriptional repressor of bile acid biosynthesis [1]. In contrast, the natural FXR ligand CDCA (chenodeoxycholic acid) robustly induces SHP expression, thereby suppressing endogenous bile acid synthesis [2]. This differential gene expression profile positions conicasterol E as a 'SHP-sparing' FXR modulator—a pharmacological phenotype distinct from canonical FXR agonists and one that may preserve homeostatic bile acid production while enhancing detoxification pathways [3].

Gene Expression FXR SHP

SAR of Conicasterol Derivatives: Impact of Side-Chain Modifications on PXR Agonism

Structure–activity relationship studies on conicasterol derivatives reveal that the exomethylene functionality on the side chain exerts a negative effect on PXR agonistic activity: dehydroconicasterol, bearing this feature, is inactive, whereas preconicasterol, possessing a cholestan-type side chain, retains agonistic behavior with an EC50 of ~21 μM [1]. Furthermore, semisynthetic modifications demonstrate that introducing an additional polar group on ring A abolishes PXR activity, underscoring the critical contribution of the hydrophobic tetracyclic core to receptor engagement [2].

SAR PXR Semisynthesis

High-Value Application Scenarios for Conicasterol in Research and Industrial Procurement


In Vitro Cytotoxicity Screening and Anticancer Lead Discovery

Based on its established IC50 of 6.23 μg/mL against MCF-7 breast adenocarcinoma cells, conicasterol serves as a validated positive control or reference compound in cytotoxicity screening assays for marine natural product libraries [1]. Procurement of conicasterol is particularly indicated for research programs focused on breast cancer cell line panels where comparative benchmarking against doxorubicin (IC50 = 5.4 μg/mL) is required [2]. The compound's intermediate potency among structurally related marine glycerides (16.4–3.0 μg/mL range) further positions it as a calibration standard for SAR-driven anticancer lead optimization [3].

Nuclear Receptor Pharmacology: Dual PXR/FXR Modulation Studies

Conicasterol E is uniquely suited for investigations requiring simultaneous engagement of PXR and FXR pathways, particularly in the context of liver metabolism and bile acid homeostasis [1]. Unlike selective FXR agonists (e.g., CDCA, 6-ECDCA) or selective FXR antagonists (e.g., theonellasterol), conicasterol E provides a dual-modulator phenotype that enables mechanistic dissection of PXR–FXR crosstalk in hepatocyte models [2]. Procurement of conicasterol E, rather than the parent conicasterol, is essential for this application, as the parent compound lacks the requisite nuclear receptor activity [3].

Gene Expression Analysis of SHP-Sparing FXR Modulation

Conicasterol E's distinctive ability to induce bile acid detoxification genes (CYP3A4, UGT1A1) while sparing SHP expression makes it an indispensable chemical probe for dissecting FXR-dependent transcriptional programs in hepatic cells [1]. This SHP-sparing pharmacology is not replicated by canonical FXR ligands such as CDCA, which robustly induce SHP and suppress bile acid biosynthesis [2]. Research programs investigating the therapeutic potential of FXR modulation without feedback inhibition of endogenous bile acid production should prioritize conicasterol E over generic FXR agonists [3].

Medicinal Chemistry SAR Studies on 4-Methylene Sterol Scaffolds

Conicasterol and its derivatives (e.g., preconicasterol, dehydroconicasterol, conicasterol E) constitute a structurally defined series for exploring the SAR of 4-methylene sterols at nuclear receptors [1]. The documented differential activity of these derivatives—ranging from PXR agonism (EC50 ~18–21 μM) to complete inactivity—provides a rational framework for semisynthetic optimization campaigns aimed at enhancing potency or achieving isoform selectivity [2]. Procurement of the full conicasterol derivative panel is recommended for comprehensive SAR investigations, as minor structural modifications (e.g., side-chain saturation state, ring A substitution) produce dramatic changes in pharmacological outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Conicasterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.